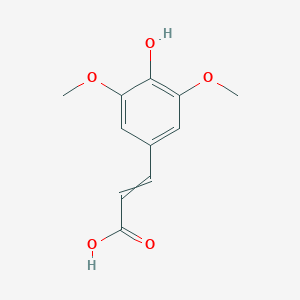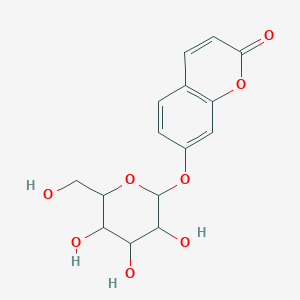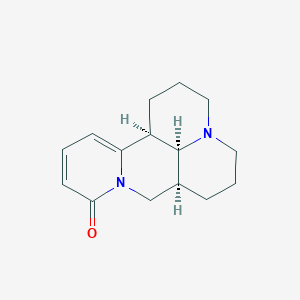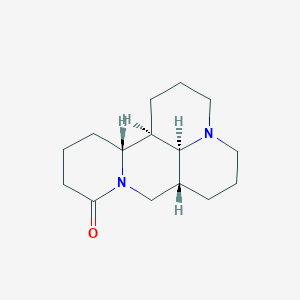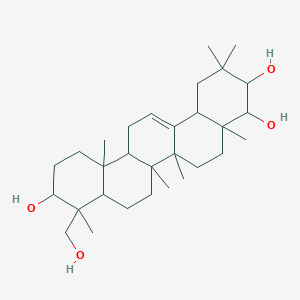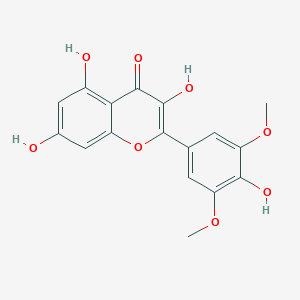
Sirignetina
Descripción general
Descripción
La sirignetina es un flavonol O-metilado, un tipo de flavonoide. Se encuentra en uvas rojas, Lysimachia congestiflora y Vaccinium uliginosum (arándanos de pantano). Es uno de los compuestos fenólicos presentes en el vino. La this compound es conocida por sus diversas propiedades farmacológicas, que incluyen actividades antioxidante, antimutagénica, hepatoprotectora, antidiabética y antilípica .
Aplicaciones Científicas De Investigación
La sirignetina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La sirignetina ejerce sus efectos a través de diversos objetivos y vías moleculares:
Actividad antioxidante: La this compound elimina radicales libres y reduce el estrés oxidativo.
Actividad anticancerígena: Induce el arresto del ciclo celular en la fase G2/M e inicia la apoptosis al reducir los niveles de ciclina D1 y COX-2.
Melanogénesis: La this compound estimula la producción de melanina al aumentar la expresión de las proteínas MITF, tirosinasa, TRP-1 y TRP-2.
Análisis Bioquímico
Biochemical Properties
Syringetin is known for its antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties . It also inhibits carcinogenesis and cancer development . The biochemical diversity of flavonoids like Syringetin is based on glycosylation, methylation, acylation, and many other modifications of the flavonoid backbone .
Cellular Effects
In cells exposed to Syringetin, there was a 16.7% reduction in the proportion of cells in G0/G1 and a 16.1% increase in the proportion in G2/M . Syringetin is capable of inhibiting the growth of cancer cells both via the induction of cell cycle arrest in the G2/M phase and the initiation of apoptosis .
Molecular Mechanism
Syringetin induces a dose-dependent reduction in cyclin D1 and COX-2 levels, which are up-regulated in many cancers . This suggests that Syringetin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
Syringetin is involved in the flavonoid biosynthesis pathway . Eight chalcone synthase genes involved in flavonoid biosynthesis were identified and play a central role in color change .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sirignetina se puede sintetizar mediante la metilación de la miricetina. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción suele ocurrir en un disolvente orgánico como la acetona o la dimetilformamida a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de this compound suele implicar la extracción de fuentes naturales como las uvas rojas y otras plantas. La cromatografía de contracorriente de alta velocidad (HSCCC) es una técnica que se utiliza para el aislamiento preparativo y la purificación de la this compound a partir de extractos vegetales. Este método implica un sistema de disolventes de dos fases y permite la separación eficiente de la this compound de otros flavonoides .
Análisis De Reacciones Químicas
Tipos de reacciones
La sirignetina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: La reducción de la this compound puede conducir a la formación de dihidroflavonoles.
Sustitución: La this compound puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan nucleófilos como los haluros de alquilo y los cloruros de acilo en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound, como la this compound-3-O-glucósido y la this compound-3-O-rutinosido .
Comparación Con Compuestos Similares
La sirignetina se compara con otros compuestos similares, como:
Laricitrina: Otro flavonol O-metilado con propiedades antioxidantes y anticancerígenas similares.
Ayanina: Conocida por sus actividades antiinflamatorias y anticancerígenas.
Isoramnetina: Exhibe propiedades hepatoprotectoras y antidiabéticas.
La this compound es única debido a su doble metilación en las posiciones 3' y 5', lo que mejora su estabilidad metabólica y biodisponibilidad en comparación con sus análogos no metilados .
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMAPBJVXOGOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196074 | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-37-4 | |
| Record name | Syringetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYRINGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does syringetin promote melanogenesis?
A1: Syringetin stimulates melanin production by increasing tyrosinase activity and the expression of melanogenic proteins like MITF, tyrosinase, TRP-1, and TRP-2. This occurs through the activation of p38, JNK, and PKA signaling pathways, while simultaneously inhibiting ERK and PI3K/Akt phosphorylation [, ]. Additionally, syringetin activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels and further contributing to melanogenesis [].
Q2: Can syringetin be used to treat bone diseases?
A2: Research suggests that syringetin promotes human osteoblast differentiation, potentially aiding in bone formation. This effect is mediated by the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Syringetin increases BMP-2 production, leading to SMAD1/5/8 and ERK1/2 activation, ultimately stimulating osteoblast maturation and differentiation [].
Q3: How does syringetin affect osteoclastogenesis in the context of cancer?
A3: Syringetin exhibits a suppressive effect on osteoclastogenesis, particularly in the context of lung adenocarcinoma-induced bone metastasis. It achieves this by inhibiting the AKT/mTOR signaling pathway, a crucial player in osteoclast formation. Syringetin also disrupts the interplay between osteoblasts and osteoclasts by suppressing the stimulatory effect of lung adenocarcinoma cells on M-CSF and RANKL production in osteoblasts, while promoting OPG production [].
Q4: Does syringetin exhibit preferential radiosensitization towards cancer cells?
A4: Yes, syringetin demonstrates a more pronounced radiosensitizing effect on cancer cells compared to normal cells. This selective action is attributed to its ability to enhance Caspase-3-mediated apoptosis, leading to increased cell death specifically in cancerous cells [].
Q5: Can syringetin impact lipid metabolism?
A5: Studies on coix seed polyphenols, which include syringetin, suggest potential benefits for lipid metabolism. These polyphenols, particularly the easily digestible ones like syringetin, have demonstrated the ability to reduce triglyceride accumulation during adipocyte differentiation and promote the browning of adipocytes [].
Q6: What is the molecular formula and weight of syringetin?
A6: The molecular formula of syringetin is C17H14O9, and its molecular weight is 362.29 g/mol.
Q7: What are the key structural features of syringetin?
A7: Syringetin is a flavonol, a class of flavonoids, with a characteristic three-ring structure (C6-C3-C6). It possesses two methoxy groups at positions 3' and 5' on the B-ring, differentiating it from its parent compound, myricetin [, , ].
Q8: How do methyl substitutions on the B-ring affect the bioactivity of myricetin derivatives?
A8: Research suggests that methyl substitutions on the B-ring of myricetin, such as those observed in syringetin, do not abolish its life-span extending effects in Caenorhabditis elegans. Interestingly, these methylated derivatives exhibit enhanced stress resistance, which is dependent on the transcription factor DAF-16. This suggests that B-ring hydroxyl groups are not essential for the life-span extending effect, while methylation might enhance specific bioactivities [].
Q9: What is the role of the double bond and hydroxyl group in the antiaggregatory activity of flavonoids like syringetin?
A9: Structural analysis of potent antiaggregatory flavonoids, including syringetin, suggests that the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position of the C-ring contributes to their activity. This structure likely interferes with platelet signaling pathways, potentially through the inhibition of phosphatidyl-inositol synthesis [].
Q10: What is known about the bioavailability of syringetin?
A10: Studies using a MKN28/Caco-2 continuous transport model indicate that syringetin exhibits high transmembrane transport efficiency, suggesting good bioavailability. This is likely attributed to the methylation reactions occurring in the Caco-2 cell monolayer membrane [].
Q11: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with syringetin?
A11: Currently, the research papers provided do not offer specific details about drug-transporter interactions or the effects of syringetin on drug-metabolizing enzymes.
Q12: What analytical methods are employed to identify and quantify syringetin in plant extracts?
A12: Several analytical techniques are used to characterize and quantify syringetin, including:
- **High-Performance Liquid Chromatography (HPLC) ** coupled with various detectors like diode-array detection (DAD) [, , , ], mass spectrometry (MS) [, , , , , , ], tandem mass spectrometry (MS/MS) [, , , ].
- Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) [] and Q exactive hybrid quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) [].
- **Micellar Electrokinetic Chromatography (MEKC) ** with diode array detection [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



